Cepharanoline

Description

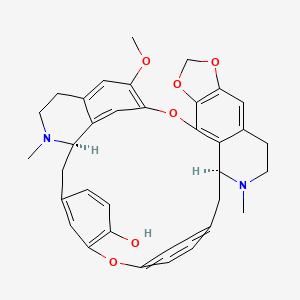

Structure

2D Structure

3D Structure

Properties

CAS No. |

27686-34-6 |

|---|---|

Molecular Formula |

C36H36N2O6 |

Molecular Weight |

592.7 g/mol |

IUPAC Name |

(14S,27R)-33-methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol |

InChI |

InChI=1S/C36H36N2O6/c1-37-12-10-23-17-31(40-3)32-19-26(23)27(37)15-22-6-9-29(39)30(16-22)43-25-7-4-21(5-8-25)14-28-34-24(11-13-38(28)2)18-33-35(36(34)44-32)42-20-41-33/h4-9,16-19,27-28,39H,10-15,20H2,1-3H3/t27-,28+/m1/s1 |

InChI Key |

VQAWRQZAAIQXHM-IZLXSDGUSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)O)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)O)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Cepharanoline in Cancer Cells

Introduction

This compound (CEP), a biscoclaurine alkaloid derived from plants like Stephania cephalantha, has garnered significant attention for its potent anti-cancer properties.[1] Used for decades in Japan for various conditions, its multifaceted pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-proliferative effects, make it a compelling candidate for oncological drug development.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its cytotoxic and cytostatic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

1. Core Mechanism 1: Induction of Programmed Cell Death (Apoptosis)

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines through both intrinsic and extrinsic pathways. The primary drivers of CEP-induced apoptosis are the generation of reactive oxygen species (ROS) and the subsequent mitochondrial dysfunction.[3][4]

1.1. ROS-Mediated Apoptotic Signaling

CEP treatment leads to a significant accumulation of intracellular ROS.[5][6] This oxidative stress triggers a cascade of events, including the oxidation of lipids, proteins, and DNA, which ultimately pushes the cell towards apoptosis.[5] The increase in ROS activates the c-Jun N-terminal kinase (JNK) pathway, which further promotes apoptosis by modulating the expression of Bcl-2 family proteins.[4][5]

1.2. Mitochondrial (Intrinsic) Pathway Activation

The accumulation of ROS leads to the dissipation of the mitochondrial membrane potential (Δψm).[3][5] This event is a critical point of no return in the apoptotic process, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytosolic cytochrome c then activates caspase-9 and the downstream executioner caspase-3, culminating in the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[3][5][7] This process is further amplified by CEP's ability to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[3][5]

1.3. Modulation of Key Signaling Pathways

This compound-induced apoptosis is also regulated by several critical signaling pathways:

-

AMPK/p53 Pathway: CEP activates AMP-activated protein kinase (AMPK) and the tumor suppressor p53, which contributes to the initiation of the mitochondrial apoptotic pathway.[5]

-

PI3K/Akt Pathway: CEP inhibits the pro-survival PI3K/Akt signaling pathway, which further sensitizes cancer cells to apoptosis.[1][8]

-

NF-κB Pathway: By inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival, CEP reduces the expression of anti-apoptotic genes.[1][7]

Caption: this compound-induced apoptotic pathway in cancer cells.

2. Core Mechanism 2: Modulation of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. This compound has been shown to induce autophagic cell death in several cancer types, primarily by modulating the key energy-sensing pathways involving AMPK and Akt/mTOR.[1][8][9]

-

Inhibition of the Akt/mTOR Pathway: CEP significantly reduces the phosphorylation of both Akt and the mammalian target of rapamycin (mTOR).[8][9][10] Since mTOR is a critical negative regulator of autophagy, its inhibition by CEP initiates the autophagic process.[8]

-

Activation of the AMPK Pathway: In some cellular contexts, CEP directly activates AMPK.[1][8] Activated AMPK can inhibit mTOR, further promoting autophagy. This suggests CEP can trigger autophagy even in apoptosis-resistant cancer cells.[8]

-

Activation of the p38 MAPK Pathway: In lung adenocarcinoma cells, CEP has been shown to increase the phosphorylation of p38, and the induction of autophagy was dependent on this activation.[11][12]

-

Autophagic Flux Blockade: Interestingly, in some models like gastric cancer, CEP has been reported to act as an autophagy inhibitor by blocking autophagosome-lysosome fusion.[13][14] This dual role suggests that CEP's effect on autophagy can be context-dependent, but in both scenarios, it contributes to cancer cell death or sensitization to chemotherapy.

Caption: Modulation of autophagy by this compound in cancer cells.

3. Core Mechanism 3: Induction of Cell Cycle Arrest

CEP effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or S phases.[1][9][10] In some cancer types, such as esophageal squamous cell carcinoma, G2/M phase arrest has also been observed.[10] The underlying mechanism involves the modulation of key cell cycle regulatory proteins. For example, CEP can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and the tumor suppressor p53, which prevents the transition from G1 to S phase.[10][14]

4. Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| CaSki | Cervical Cancer | ~25-50 | 24 / 48 | CCK-8 |

| HeLa | Cervical Cancer | ~25-50 | 24 / 48 | CCK-8 |

| C33A | Cervical Cancer | ~25-50 | 24 / 48 | CCK-8 |

| MCF-7 | Breast Cancer | ~5-10 | 48 | MTT |

| MDA-MB-231 | Breast Cancer | ~5-10 | 48 | MTT |

| A549 | Lung Adenocarcinoma | Not specified | - | MTT |

| H1299 | Non-Small-Cell Lung Cancer | Not specified | - | MTT |

| KKU-M213 | Cholangiocarcinoma | 4.12 - 32.96 | 24 | MTT |

| KKU-M214 | Cholangiocarcinoma | 4.12 - 32.96 | 24 | MTT |

Data compiled from multiple sources.[5][7][9] Exact values may vary based on experimental conditions.

5. Reversal of Multidrug Resistance (MDR)

A significant aspect of this compound's therapeutic potential is its ability to reverse multidrug resistance.[10] Cancer cells often develop resistance by overexpressing drug efflux transporters that pump chemotherapeutic agents out of the cell. CEP counteracts this by:

-

Inhibiting Efflux Pumps: It directly inhibits the function of key transporters like ABCB1 (P-glycoprotein) and ABCC10 (MRP7).[1][10]

-

Suppressing Transporter Expression: CEP inhibits the PI3K/Akt signaling pathway, which leads to the downregulation of ABCB1 expression, thereby restoring sensitivity to drugs like paclitaxel and doxorubicin.[1]

Caption: Mechanism of MDR reversal by this compound.

6. Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action.

6.1. Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

Measurement: If using MTT, add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

6.2. Apoptosis Analysis by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with ice-cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

6.3. Western Blot Analysis

-

Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-LC3) overnight at 4°C.

-

Secondary Antibody: Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) for normalization.

References

- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Cepharanthine induces apoptosis through reactive oxygen species and mitochondrial dysfunction in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cepharanthine exerts antitumor activity on choroidal melanoma by reactive oxygen species production and c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cepharanthine induces ROS stress in glioma and neuronal cells via modulation of VDAC permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cepharanthine Regulates Autophagy via Activating the p38 Signaling Pathway in Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Cepharanthine sensitizes gastric cancer cells to chemotherapy by targeting TRIB3-FOXO3-FOXM1 axis to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cepharanthine inhibits hepatocellular carcinoma cell growth and proliferation by regulating amino acid metabolism and suppresses tumorigenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Cepharanoline's Modulation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanoline, a biscoclaurine alkaloid extracted from Stephania cepharantha, has demonstrated significant anti-inflammatory properties. A substantial body of evidence points to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's interaction with the NF-κB pathway, supported by quantitative data from preclinical studies and detailed experimental protocols. Visualizations of the signaling cascade and experimental workflows are included to facilitate a comprehensive understanding of its mode of action and to aid in the design of future research and drug development initiatives.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a natural compound with a long history of use in traditional medicine for various ailments, including inflammatory conditions.[1] Its therapeutic potential is, in large part, attributed to its potent anti-inflammatory effects.[2] The NF-κB signaling pathway is a cornerstone of the inflammatory process, orchestrating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[1][3] This allows the liberated NF-κB dimers, most commonly the p65/p50 heterodimer, to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.[3]

This compound has been shown to intervene at multiple key points within this pathway, effectively dampening the inflammatory cascade.[4] This guide will dissect the evidence for its mechanism of action, present the quantitative data supporting these claims, and provide detailed methodologies for the key experiments used to elucidate these effects.

Mechanism of Action: this compound's Inhibition of NF-κB Signaling

This compound exerts its inhibitory effects on the NF-κB signaling pathway primarily through the following mechanisms:

-

Inhibition of IκB Kinase (IKK) Phosphorylation: Several studies suggest that this compound can block the activation of the IKK complex.[3][5] By preventing the phosphorylation of IKKβ, it halts the downstream signaling cascade that leads to IκBα degradation.

-

Inhibition of IκBα Degradation: As a direct consequence of IKK inhibition, this compound prevents the phosphorylation and subsequent degradation of IκBα.[1][4] This ensures that NF-κB remains sequestered in the cytoplasm.

-

Inhibition of p65 Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound effectively blocks the translocation of the active p65 subunit into the nucleus.[6] This prevents the binding of NF-κB to DNA and the subsequent transcription of pro-inflammatory genes.

These inhibitory actions culminate in a significant reduction in the production of pro-inflammatory mediators.

Signaling Pathway Diagram

Figure 1: Mechanism of this compound on the NF-κB Signaling Pathway.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound on the NF-κB signaling pathway and inflammatory responses.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Stimulus | Parameter Measured | This compound Concentration | Observed Effect | Reference |

| RAW264.7 Macrophages | LPS (1 µg/mL) | Release of TNF-α, IL-6, IL-1β | 2.5, 5, 10 µg/mL | Dose-dependent inhibition of cytokine release.[3] | [3] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | NF-κB Activation | 2.5, 5, 10 µg/mL | Dose-dependent suppression of NF-κB activation.[7] | [7] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | IκBα Degradation | 2.5, 5, 10 µg/mL | Dose-dependent inhibition of IκBα degradation.[7] | [7] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | Phosphorylation of p38, ERK, JNK | 2.5, 5, 10 µg/mL | Dose-dependent inhibition of MAPK phosphorylation.[7] | [7] |

| Cholangiocarcinoma cells | - | NF-κB DNA binding activity | 10 µg/mL | Abolished NF-κB-DNA complex formation.[6] | [6] |

| Human Chondrocytes | IL-1β or TNF-α (10 ng/mL) | Phosphorylation of p65, p38, Erk, Jnk | 5, 10 µM | Significant abatement of phosphorylation levels.[1] | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | This compound Dosage | Parameter Measured | Observed Effect | Reference |

| Diabetic Rats | Diabetes | 10 mg/kg/day | Expression of NF-κB, IL-1β, TNF-α | Significantly inhibited the expression of NF-κB and reduced cytokine levels.[3] | [3] |

| Mice | LPS-induced mastitis | Not specified | Neutrophil infiltration, TNF-α, IL-1β, IL-6 levels | Significantly reduced neutrophil infiltration and decreased cytokine levels.[3] | [3] |

| Mice | LPS-induced acute lung injury | Not specified | Lung histopathologic changes, TNF-α, IL-1β, IL-6 levels | Attenuated lung histopathologic changes and down-regulated pro-inflammatory cytokine levels.[7] | [7] |

| Rats | LPS-induced systemic inflammation | Not specified | Serum cytokine levels | Significantly inhibited the increase in LPS-induced cytokine levels.[5] | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 murine macrophages are commonly used.[7]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound (e.g., 2.5, 5, 10 µg/mL) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine release assays).[7]

Luciferase Reporter Assay for NF-κB Activity

This assay quantifies the transcriptional activity of NF-κB.

-

Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be measured by the luminescence produced upon addition of its substrate, luciferin.

-

Protocol:

-

Transfection: Seed cells (e.g., HEK293T or RAW264.7) in a 96-well plate. Transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Treatment: After 24-48 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Lysis: After the desired stimulation time, lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the firefly luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its luminescence for normalization.

-

Data Analysis: The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.

-

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

-

Protocol:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IKKβ, IκBα, and p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Densitometry analysis is performed to quantify the protein band intensities, which are typically normalized to a loading control like β-actin or GAPDH.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.

-

Principle: Nuclear extracts containing active NF-κB are incubated with a labeled DNA probe containing the NF-κB binding site. The protein-DNA complexes migrate slower than the free probe during non-denaturing polyacrylamide gel electrophoresis.

-

Protocol:

-

Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit or a hypotonic buffer lysis method.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) label.

-

Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For competition assays, a 100-fold excess of unlabeled probe is added. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added.

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: If using a biotinylated probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence. If using a radioactive probe, expose the dried gel to X-ray film.

-

Immunofluorescence for p65 Nuclear Translocation

Immunofluorescence microscopy allows for the visualization of the subcellular localization of the NF-κB p65 subunit.

-

Principle: Cells are fixed, permeabilized, and then stained with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained, and the localization of p65 is observed using a fluorescence microscope.

-

Protocol:

-

Cell Seeding and Treatment: Grow cells on glass coverslips and treat them with this compound and an inflammatory stimulus.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Antibody Staining: Incubate the cells with a primary antibody against p65, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

-

Analysis: The nuclear translocation of p65 is quantified by comparing the fluorescence intensity in the nucleus versus the cytoplasm.

-

Experimental and Logical Workflow Diagrams

Experimental Workflow for Investigating this compound's Effect on NF-κB

Figure 2: Experimental workflow for studying this compound's effect on NF-κB.

Logical Relationship of this compound's Mechanism of Action

Figure 3: Logical flow of this compound's anti-inflammatory mechanism.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent inhibitor of the NF-κB signaling pathway. Its multi-target inhibitory action on IKK phosphorylation, IκBα degradation, and p65 nuclear translocation underscores its potential as a therapeutic agent for a wide range of inflammatory diseases. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its further development.

Future research should focus on:

-

Determining precise IC₅₀ values for NF-κB inhibition in various cell types to better quantify its potency.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods.

-

Investigating the efficacy of this compound in more complex, chronic inflammatory disease models.

-

Exploring the potential for combination therapies with other anti-inflammatory agents to achieve synergistic effects.

This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the anti-inflammatory properties of this compound and its modulation of the critical NF-κB signaling pathway. The detailed protocols and data presented herein should serve as a valuable tool for advancing our understanding and harnessing the therapeutic potential of this promising natural compound.

References

- 1. Frontiers | Cepharanthine Ameliorates Chondrocytic Inflammation and Osteoarthritis via Regulating the MAPK/NF-κB-Autophagy Pathway [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Activity of Cepharanthine [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cepharanthine exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cepharanthine, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological properties of Cepharanoline

An extensive search for "Cepharanoline" did not yield any results in the available scientific and pharmacological databases. This suggests that "this compound" may be a novel, not-yet-publicly-documented compound, or the name may be misspelled.

To provide an accurate and in-depth technical guide as requested, please verify the correct spelling of the compound or provide any alternative names or identifiers (e.g., chemical structure, CAS number, or internal development code).

Once the correct compound name is identified, a comprehensive report will be generated covering its pharmacological properties, including:

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

Pharmacodynamics: Detail the relationship between drug concentration and its observed effect.

-

Pharmacokinetics: Covering absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Toxicology: Summarizing any known adverse effects or safety concerns.

-

Clinical and Preclinical Data: Presenting findings from in vitro, in vivo, and human studies where available.

All information will be presented in the requested format, with structured data tables, detailed experimental protocols, and explanatory diagrams in DOT language to visualize complex biological processes and workflows.

An In-depth Technical Guide to the Synthesis and Characterization of Cepharanoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanoline, the O-demethylated analog of the natural bisbenzylisoquinoline alkaloid Cepharanthine, serves as a crucial scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives. It details the foundational O-demethylation of Cepharanthine to yield the this compound core, followed by synthetic methodologies for creating diverse analogs through alkylation, acylation, and carbamoylation of the phenolic hydroxyl group. This document outlines detailed experimental protocols for these synthetic transformations and the subsequent characterization of the synthesized derivatives using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide includes Graphviz diagrams to visually represent synthetic workflows and key signaling pathways implicated in the biological activity of these compounds, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Cepharanthine, a bisbenzylisoquinoline alkaloid isolated from plants of the Stephania genus, has a long history of medicinal use in Japan for treating various conditions, including alopecia and snakebites.[1] Its derivative, this compound, is obtained by the O-demethylation of Cepharanthine at the 12-position. This modification provides a reactive phenolic hydroxyl group, which serves as a versatile handle for the synthesis of a wide array of derivatives.

The therapeutic potential of this compound derivatives has been explored in several areas, most notably in the search for novel antiviral and anticancer agents. Research has demonstrated that modifications at the 12-O-position can significantly influence the biological activity of the parent compound. For instance, a variety of 12-O-alkyl, 12-O-acyl, and 12-O-carbamoyl derivatives of this compound have been synthesized and evaluated for their inhibitory effects on HIV-1 replication.[1]

The mechanism of action of Cepharanthine and its derivatives is believed to be multifactorial, involving the modulation of several key signaling pathways. These include the inhibition of nuclear factor kappa B (NF-κB), a critical regulator of inflammatory and immune responses, and interference with pathways such as AMP-activated protein kinase (AMPK) and PI3K/Akt, which are crucial for cell survival and proliferation.[2] The ability to synthetically modify the this compound core allows for the fine-tuning of these activities and the exploration of structure-activity relationships (SAR) to develop more potent and selective drug candidates.

This guide provides detailed methodologies for the synthesis and characterization of this compound derivatives to aid researchers in the exploration of this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives commences with the preparation of the this compound core via O-demethylation of the readily available natural product, Cepharanthine. Subsequently, the phenolic hydroxyl group of this compound can be functionalized to generate a diverse library of derivatives.

Preparation of this compound from Cepharanthine (O-Demethylation)

The crucial first step is the selective cleavage of the methyl ether at the 12-position of Cepharanthine. A common and effective method for this transformation is the use of boron tribromide (BBr₃).

Experimental Protocol: O-Demethylation of Cepharanthine

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Cepharanthine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1 - 1.5 eq) dropwise to the cooled solution. The reaction mixture is typically stirred at this temperature for 1-2 hours.

-

Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Workup: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford pure this compound.

Synthesis of 12-O-Alkyl this compound Derivatives

Alkylation of the phenolic hydroxyl group of this compound can be achieved through a Williamson ether synthesis.

Experimental Protocol: Alkylation of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH), 2.0-3.0 eq).

-

Reagent Addition: Add the desired alkyl halide (R-X, e.g., alkyl bromide or iodide, 1.1-1.5 eq) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete as monitored by TLC.

-

Workup: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Synthesis of 12-O-Acyl this compound Derivatives

Acylation of this compound can be readily accomplished using acid chlorides or acid anhydrides in the presence of a base.

Experimental Protocol: Acylation of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine.

-

Reagent Addition: Add a suitable base such as triethylamine (TEA) or pyridine (2.0-3.0 eq), followed by the dropwise addition of the acylating agent (e.g., acid chloride or anhydride, 1.1-1.5 eq) at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, wash the reaction mixture with water, a mild acidic solution (e.g., 1M HCl) to remove excess base, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting ester by column chromatography.

Synthesis of 12-O-Carbamoyl this compound Derivatives

Carbamoyl derivatives can be prepared by reacting this compound with isocyanates or carbamoyl chlorides.

Experimental Protocol: Carbamoylation of this compound

-

Reaction Setup: In an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like THF or DCM.

-

Reagent Addition: Add the desired isocyanate (R-N=C=O, 1.1-1.5 eq) to the solution. A catalytic amount of a base such as triethylamine may be added to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature until completion as indicated by TLC.

-

Workup and Purification: Concentrate the reaction mixture directly and purify the residue by column chromatography to obtain the desired carbamate.

Characterization of this compound Derivatives

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound derivatives. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

General NMR Characterization:

-

¹H NMR: The aromatic region (typically 6.0-8.0 ppm) will show characteristic signals for the protons on the isoquinoline and benzyl rings. The appearance or disappearance of the phenolic proton signal and the appearance of new signals corresponding to the introduced alkyl, acyl, or carbamoyl group are key diagnostic features.

-

¹³C NMR: The carbon spectrum will show a large number of signals due to the complex tetracyclic core. The chemical shift of the carbon atom at the 12-position will be significantly affected by the derivatization. New signals corresponding to the added functional group will also be present.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | [Typical Range] | C-1 |

| ... | ... | ... |

| H-11 | [Typical Range] | C-11 |

| 12-OH | [Variable, depends on solvent] | C-12 |

| ... | ... | ... |

(Note: Specific chemical shift values need to be obtained from experimental data for this compound and its derivatives.)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to gain structural information from their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

General MS Characterization:

-

Electrospray Ionization (ESI): This is a soft ionization technique well-suited for these polar, high molecular weight compounds, typically yielding the protonated molecule [M+H]⁺.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information, often involving cleavages of the ether linkages and the derivatized side chain.

Table 2: Expected Mass Spectrometry Data for this compound Derivatives

| Derivative Type | General Structure | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions |

| This compound | C₃₆H₃₆N₂O₆ | 593.26 | [Characteristic fragments] |

| 12-O-Alkyl | C₃₆H₃₅N₂O₆-R | 592.25 + MW of R | Loss of R, ... |

| 12-O-Acyl | C₃₆H₃₅N₂O₆-C(O)R | 592.25 + MW of C(O)R | Loss of C(O)R, ... |

| 12-O-Carbamoyl | C₃₆H₃₅N₂O₆-C(O)NHR | 592.25 + MW of C(O)NHR | Loss of C(O)NHR, ... |

(Note: MW = Molecular Weight. Specific m/z values will depend on the R group.)

Biological Activity and Signaling Pathways

Cepharanthine and its derivatives have been shown to modulate several key signaling pathways, which are believed to underlie their therapeutic effects. Understanding these pathways is crucial for the rational design of new derivatives with improved activity and selectivity.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Cepharanthine has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[2] This anti-inflammatory effect is a key area of investigation for this compound derivatives.

References

A Technical Guide to the Effects of Cepharanoline on Inflammatory Cytokine Production

Executive Summary

Cepharanoline and its well-studied derivative, Cepharanthine (CEP), represent a class of biscoclaurine alkaloids with potent anti-inflammatory properties.[1] Extensive research has demonstrated their significant ability to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, a summary of quantitative data from key in vitro and in vivo studies, and detailed experimental protocols for researchers seeking to investigate these properties. The primary mechanism of action involves the modulation of critical inflammatory signaling pathways, most notably the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3][4] This document serves as a comprehensive resource for professionals in pharmacology and drug development exploring the therapeutic potential of this compound-related compounds for inflammatory diseases.

Introduction

This compound is a biscoclaurine alkaloid, with its 12-O-methyl derivative, Cepharanthine (CEP), being the subject of extensive pharmacological investigation.[1][2] Originally isolated from plants of the Stephania genus, CEP has been used clinically in Japan for various conditions, including alopecia and leukopenia, and is recognized for its broad biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][5]

The hallmark of many inflammatory diseases is the overproduction of pro-inflammatory cytokines. These signaling molecules, such as TNF-α, IL-6, and IL-1β, are crucial mediators of the inflammatory response.[2] The ability of Cepharanthine to potently inhibit the expression and release of these cytokines positions it as a promising candidate for therapeutic development.[4] This guide synthesizes the current understanding of how CEP achieves this suppression by detailing its impact on intracellular signaling pathways and presenting the quantitative evidence of its efficacy.

Core Mechanisms of Action: Signaling Pathway Modulation

Cepharanthine exerts its anti-inflammatory effects not through a single target but by modulating multiple, interconnected signaling pathways that are fundamental to the inflammatory response. The inhibition of the NF-κB and MAPK pathways is central to its mechanism.[2][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of pro-inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β.

Cepharanthine has been shown to intervene at a critical step in this cascade by blocking the IKK pathway, thereby preventing IκBα degradation and subsequent NF-κB activation.[4]

Caption: Cepharanthine inhibits the NF-κB pathway by blocking IKK activation.

Modulation of MAPK and Other Pathways

In addition to the NF-κB pathway, Cepharanthine also suppresses the phosphorylation of key MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[3][4] These kinases are also activated by inflammatory stimuli and contribute to the stabilization and translation of cytokine mRNA.

Furthermore, recent studies have highlighted Cepharanthine's role in activating the AMP-activated protein kinase (AMPK) and NRF2 pathways.[1][3] AMPK activation can exert anti-inflammatory effects, in part by inhibiting NF-κB signaling.[1] The NRF2 pathway is a primary defense against oxidative stress, and its activation by Cepharanthine contributes to its overall anti-inflammatory and cytoprotective effects.[3]

Caption: Cepharanthine's multi-pathway modulation of inflammation.

Quantitative Data on Cytokine Inhibition

The inhibitory effects of Cepharanthine on cytokine production have been quantified in numerous studies. The following table summarizes key findings from both in vitro and in vivo models.

| Model System | Stimulus | Cytokine(s) Measured | Cepharanthine Concentration / Dose | Key Result | Reference |

| RAW264.7 Macrophages (in vitro) | LPS | TNF-α, IL-6, IL-1β | 2.5, 5, 10 µg/mL | Dose-dependent inhibition of cytokine release. | [2][4] |

| Human Monocytic Cells (in vitro) | - | TNF-α, IL-1β, IL-6, IL-8 | 0.1 µg/mL | Significant suppression of cytokine production. | [6] |

| Primary Mouse Microglia (in vitro) | LPS | TNF-α, IL-1β, IL-6 | Not specified | Suppressed the release of measured cytokines. | [7] |

| DSS-Induced Colitis Mice (in vivo) | Dextran Sulfate Sodium (DSS) | TNF-α, IL-1β, IL-6, IL-9, IL-13, IL-23 | Not specified | Pre-treatment inhibited the rise in pro-inflammatory cytokines. | [3] |

| LPS-Induced Mastitis Mice (in vivo) | LPS | TNF-α, IL-1β, IL-6 | Not specified | Significantly decreased cytokine levels. | [2] |

| LPS-Induced Acute Lung Injury Mice (in vivo) | LPS | TNF-α, IL-1β, IL-6 | Not specified | Down-regulated the level of pro-inflammatory cytokines in BALF. | [4] |

| Diabetic Rats (in vivo) | - | IL-1β, TNF-α | 10 mg/kg/day | Significantly reduced levels of pro-inflammatory cytokines. | [2] |

Experimental Protocols

This section provides standardized methodologies for assessing the impact of Cepharanthine on inflammatory cytokine production.

Protocol: In Vitro Cytokine Production and Measurement

This protocol outlines the treatment of macrophage cell lines with Cepharanthine followed by inflammatory stimulation and subsequent cytokine quantification using ELISA.

Caption: Workflow for in vitro analysis of cytokine inhibition by CEP.

Methodology:

-

Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[4]

-

Cepharanthine Treatment: Prepare stock solutions of Cepharanthine in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10 µg/mL) in cell culture medium. Pre-treat the cells with the Cepharanthine solutions for 1 hour.[4]

-

LPS Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce an inflammatory response. Include appropriate controls (untreated, LPS only, vehicle control).[4]

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][8]

-

Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CCK8) to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.[3]

Protocol: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the phosphorylation status of key signaling proteins like NF-κB p65 and MAPKs.

Methodology:

-

Cell Lysis: After treatment with Cepharanthine and/or LPS for a shorter duration (e.g., 15-60 minutes), wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, ERK, JNK, and p38 overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][4]

Conclusion and Future Directions

This compound, primarily through its extensively studied derivative Cepharanthine, demonstrates robust anti-inflammatory activity by significantly inhibiting the production of key pro-inflammatory cytokines. Its multifaceted mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, makes it a compelling molecule for therapeutic development.[2][4] The quantitative data consistently show potent, dose-dependent suppression of TNF-α, IL-6, and IL-1β across a range of cellular and animal models of inflammation.[2][3][4][6]

For researchers and drug development professionals, Cepharanthine serves as a valuable pharmacological tool and a promising therapeutic lead. Future investigations should focus on optimizing its pharmacokinetic properties, further elucidating its interactions with upstream signaling components, and evaluating its efficacy and safety in more complex, chronic models of inflammatory diseases. The detailed protocols and mechanistic diagrams provided in this guide offer a solid foundation for advancing this research.

References

- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cepharanthine, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of cytokine production and neural cell death by the anti-inflammatory alkaloid cepharanthine: a potential agent against HIV-1 encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cepharanthine, a bisbenzylisoquinoline alkaloid, inhibits lipopolysaccharide-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Cepharanoline's Role in Modulating AMPK Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cepharanoline, a biscoclaurine alkaloid more commonly known as Cepharanthine (CEP), has emerged as a significant modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] AMPK, a master regulator of cellular energy homeostasis, is a key therapeutic target for metabolic diseases, cancer, and inflammatory disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's role in AMPK modulation, detailing the molecular mechanisms, downstream effects, and relevant experimental protocols. While substantial cellular evidence demonstrates this compound's ability to activate AMPK, it is important to note that direct biochemical evidence from in vitro assays with purified proteins is not yet available in the public domain. Therefore, this guide will focus on the well-documented cellular activation of AMPK by this compound and its physiological consequences.

Introduction to this compound and AMPK

This compound (Cepharanthine) is a natural product isolated from plants of the Stephania genus.[1][2] It has been used for various therapeutic purposes and is known to possess anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1][2][3][4][5][6][7] Its multifaceted pharmacological profile is, in significant part, attributed to its ability to modulate key cellular signaling pathways, with the AMPK pathway being a central node.[1][2]

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a cellular energy sensor. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of cellular stress that deplete ATP levels, leading to an increased AMP:ATP ratio. The primary upstream kinases responsible for activating AMPK through phosphorylation of the α-subunit at threonine 172 (Thr172) are Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CAMKK2). Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis) and promoting catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis).

This compound-Mediated AMPK Activation: Cellular Evidence

Multiple studies have demonstrated that this compound treatment leads to the phosphorylation and activation of AMPK in various cell types. This activation is a key mechanism underlying many of its observed biological effects.

Quantitative Data on AMPK Phosphorylation

The following tables summarize the quantitative data from studies investigating the effect of this compound on AMPK phosphorylation at Thr172, as determined by Western blot analysis.

Table 1: Dose-Dependent Effect of this compound on AMPK Phosphorylation in Macrophages

| Cell Line | Treatment | Concentration (µM) | Duration | Fold Change in p-AMPKα1 (Thr172) / Total AMPKα1 | Reference |

| LPS-induced murine macrophages | This compound | 5 | 24h | ~1.5 | Feng et al., 2023 |

| LPS-induced murine macrophages | This compound | 10 | 24h | ~2.0 | Feng et al., 2023 |

| LPS-induced murine macrophages | This compound | 20 | 24h | ~2.5 | Feng et al., 2023 |

Table 2: Dose-Dependent Effect of this compound on AMPK Phosphorylation in Cervical Cancer Cells

| Cell Line | Treatment | Concentration (µM) | Duration | Fold Change in p-AMPK (Thr172) / Total AMPK | Reference |

| CaSki | This compound | 25 | 24h | ~1.2 | Chen et al., 2025 |

| CaSki | This compound | 50 | 24h | ~1.5 | Chen et al., 2025 |

| HeLa | This compound | 25 | 24h | ~1.8 | Chen et al., 2025 |

| HeLa | This compound | 50 | 24h | ~2.5 | Chen et al., 2025 |

| C33A | This compound | 25 | 24h | ~1.4 | Chen et al., 2025 |

| C33A | This compound | 50 | 24h | ~1.9 | Chen et al., 2025 |

Signaling Pathways Modulated by this compound via AMPK

This compound-induced AMPK activation triggers a cascade of downstream signaling events that contribute to its diverse pharmacological activities.

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects, which are at least partially mediated by AMPK activation.[1][2][6][7] Activated AMPK can suppress inflammatory responses through the inhibition of the NF-κB signaling pathway.[1][2][8]

Caption: this compound-mediated AMPK activation inhibits NF-κB signaling.

Induction of Autophagy

In the context of cancer, this compound has been shown to induce autophagy, a cellular self-degradation process, through the activation of AMPK.[9][10][11][12][13] Activated AMPK can initiate autophagy by inhibiting the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a key negative regulator of autophagy.

Caption: this compound promotes autophagy via the AMPK-mTORC1 axis.

Antioxidant Effects

This compound exhibits antioxidant properties by activating the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[14][15][16][17][18] Evidence suggests that AMPK activation by this compound is upstream of NRF2 activation.[14][15]

Caption: this compound enhances antioxidant defenses through the AMPK-NRF2 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the literature on this compound and AMPK.

Western Blot Analysis of AMPK Phosphorylation

This protocol is adapted from methodologies used in studies investigating this compound's effect on AMPK activation.[14][19]

Objective: To determine the phosphorylation status of AMPKα at Threonine 172 in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., murine macrophages, cervical cancer cells)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-AMPKα (Thr172), rabbit anti-total AMPKα

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 25, 50 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Caption: Experimental workflow for Western blot analysis of AMPK phosphorylation.

In Vitro AMPK Kinase Assay (Hypothetical Protocol)

Objective: To determine if this compound directly activates purified AMPK in a cell-free system. Note: To date, no published studies have reported the results of such an assay with this compound. This protocol is provided as a general guideline for how such an experiment would be designed.

Materials:

-

Recombinant active AMPK heterotrimer (e.g., α1β1γ1)

-

Kinase assay buffer

-

AMP (positive control)

-

This compound

-

Substrate peptide (e.g., SAMS peptide)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit

-

Phosphocellulose paper (for radioactive assay) or luminometer (for ADP-Glo™ assay)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant AMPK, and the substrate peptide.

-

Compound Addition: Add varying concentrations of this compound, a known AMPK activator (e.g., AMP) as a positive control, and a vehicle control.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination and Detection:

-

Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the luminescent signal.

-

Future Directions and Unanswered Questions

The current body of literature provides compelling cellular evidence for the activation of AMPK by this compound. However, several key questions remain to be addressed to fully elucidate its mechanism of action:

-

Direct Interaction: Does this compound directly bind to the AMPK complex? In vitro kinase assays with purified components and binding assays such as Cellular Thermal Shift Assay (CETSA) or surface plasmon resonance (SPR) are needed to answer this definitively.

-

Role of Upstream Kinases: Does this compound's activation of AMPK depend on the upstream kinases LKB1 or CAMKK2? Studies using cell lines deficient in these kinases would be informative.

-

Isoform Specificity: Does this compound exhibit any specificity towards different AMPK subunit isoforms?

-

Allosteric vs. Covalent Modulation: If direct binding is confirmed, what is the nature of the interaction? Is it an allosteric modulation, and if so, at which site on the AMPK complex does it bind?

Conclusion

This compound is a potent activator of the AMPK signaling pathway in cellular models. This activation is a cornerstone of its anti-inflammatory, antioxidant, and pro-autophagic effects, making it a promising therapeutic candidate for a range of diseases. While the direct molecular interaction with the AMPK complex awaits definitive biochemical confirmation, the existing cellular data strongly support its role as a significant modulator of this critical metabolic pathway. Future research focusing on the direct biochemical interactions and the involvement of upstream kinases will provide a more complete understanding of this compound's mechanism of action and facilitate its potential clinical translation.

References

- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The brief overview, antivirus and anti-SARS-CoV-2 activity, quantitative methods, and pharmacokinetics of cepharanthine: a potential small-molecule drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cepharanthine Promotes Ca2+-Independent Premature Red Blood Cell Death Through Metabolic Insufficiency and p38 MAPK/CK1α/COX/MLKL/PKC/iNOS Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cepharanthine exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cepharanthine, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cepharanthine Inhibits Doxorubicin-Induced Cellular Senescence by Activating Autophagy via the mTOR Signaling Pathway [discovmed.com]

- 12. Cepharanthine Regulates Autophagy via Activating the p38 Signaling Pathway in Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cepharanthine Enhances MHC-I Antigen Presentation and Anti-Tumor Immunity in Melanoma via Autophagy Inhibition [mdpi.com]

- 14. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice [mdpi.com]

- 15. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective Role of Cepharanthine Against Equid Herpesvirus Type 8 Through AMPK and Nrf2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Structural Analysis of Cepharanoline and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanoline, a bisbenzylisoquinoline alkaloid, serves as the fundamental scaffold for a class of pharmacologically significant molecules, including the well-studied Cepharanthine. These compounds exhibit a broad spectrum of biological activities, encompassing anti-inflammatory, anticancer, and antiviral effects. This technical guide provides a comprehensive examination of the structural characteristics of this compound and its key analogues. It presents a comparative analysis of their biological activities, details essential experimental protocols for their synthesis and evaluation, and offers visual representations of the primary signaling pathways they modulate. This document aims to be a critical resource for professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Molecular Structure: this compound

This compound is a macrocyclic alkaloid distinguished by a rigid, complex architecture. This structure is formed by two benzylisoquinoline units interconnected by two ether linkages, creating a dibenzo[c,g]azecine core. The specific stereochemical arrangement of its chiral centers is a critical determinant of its biological function.

Chemical Identity of this compound:

-

Molecular Formula: C₃₆H₃₆N₂O₆

-

Molecular Weight: 592.7 g/mol

-

IUPAC Name: (14S,27R)-33-methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2¹⁶,¹⁹.1³,¹⁰.1²¹,²⁵.0⁴,⁸.0³¹,³⁵.0¹⁴,³⁹]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol

Key Analogues and Structure-Activity Relationships

Modifications to the this compound scaffold have a profound impact on the pharmacological profile of its derivatives. The most extensively researched analogue is Cepharanthine, which is 12-O-methyl this compound. Other significant analogues, such as Fangchinoline and Tetrandrine, belong to the same bisbenzylisoquinoline alkaloid family and share the core structure but exhibit variations in their stereochemistry and substitution patterns.

Table 1: Structural Comparison of this compound and Key Analogues

| Compound | Core Structure | Key Substitutions and Stereochemistry |

| This compound | Bisbenzylisoquinoline | Phenolic hydroxyl group at the 12-position. |

| Cepharanthine | Bisbenzylisoquinoline | Methyl ether at the 12-position (12-O-methyl this compound). |

| Fangchinoline | Bisbenzylisoquinoline | Stereoisomer of Tetrandrine with a distinct spatial arrangement. |

| Tetrandrine | Bisbenzylisoquinoline | A stereoisomer of Fangchinoline, also a bisbenzylisoquinoline alkaloid. |

Comparative Biological and Pharmacological Activities

The subtle structural differences among this compound analogues translate into a range of biological activities. The following table provides a summary of reported activities, with a focus on Cepharanthine due to the extensive available data.

Table 2: Summary of Biological Activities of this compound Analogues

| Compound | Anti-inflammatory Activity | Anticancer Activity | Antiviral Activity | Antioxidant Activity |

| Cepharanthine | Potent inhibitor of NF-κB signaling. | Induces apoptosis and autophagy; inhibits cell proliferation in various cancer cell lines. | Effective against a range of viruses including SARS-CoV-2, HIV, and HSV. | Exhibits significant free radical scavenging and lipid peroxidation inhibition. |

| Fangchinoline | Demonstrates anti-inflammatory properties. | Shows cytotoxic effects against cancer cells. | Not as extensively studied for antiviral properties. | Possesses effective antioxidant and radical scavenging activity. |

| Tetrandrine | Known for its anti-inflammatory effects. | Exhibits anticancer properties through various mechanisms. | Investigated for activity against viruses like Ebola. | Shows antioxidant potential. |

Modulation of Key Cellular Signaling Pathways

This compound and its derivatives exert their pleiotropic effects by targeting multiple critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response and cellular survival. Cepharanthine has been demonstrated to suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory mediators.

Caption: this compound analogues inhibit the NF-κB pathway.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a master regulator of cellular energy homeostasis. Activation of AMPK by Cepharanthine is associated with its anticancer effects and its ability to modulate cellular metabolism.

Caption: this compound analogues activate the AMPK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is fundamental in regulating cell growth, proliferation, and survival. The anticancer activity of Cepharanthine is partly attributed to its ability to inhibit this crucial pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogues.

Experimental Protocols

General Synthetic Workflow for this compound Analogues

The chemical synthesis of this compound and its analogues is a complex undertaking that generally involves the coupling of two benzylisoquinoline precursors. The formation of the diaryl ether bridges is a critical step, often achieved through methods like the Ullmann condensation.

Caption: A generalized workflow for the synthesis of this compound analogues.

Methodology:

-

Precursor Synthesis: The synthesis begins with the preparation of the requisite substituted benzylisoquinoline units.

-

Protection: Reactive functional moieties, such as hydroxyl and amino groups, are protected to prevent unwanted side reactions.

-

Coupling Reaction: The key diaryl ether linkages are formed. In a typical Ullmann condensation, a phenolic precursor is reacted with a halogenated aromatic precursor in the presence of a copper catalyst and a base at elevated temperatures.

-

Deprotection: The protecting groups are removed to yield the crude product.

-

Purification: The final compound is purified using advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The chemical structure of the synthesized analogue is confirmed using a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

NF-κB Luciferase Reporter Assay

This assay is employed to quantify the transcriptional activity of NF-κB.

Protocol:

-

Cell Culture: Maintain a suitable cell line (e.g., HEK293T) in the appropriate growth medium.

-

Transfection: Co-transfect the cells with a luciferase reporter plasmid under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: Incubate the transfected cells with varying concentrations of the this compound analogue.

-

Induction: Stimulate NF-κB activation with an appropriate inducer, such as TNF-α or lipopolysaccharide (LPS).

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Express the results as a percentage of NF-κB inhibition compared to the stimulated control.

Western Blotting for Pathway Analysis

This technique allows for the detection of changes in the phosphorylation status and total protein levels of key signaling proteins.

Protocol:

-

Cell Treatment and Lysis: Culture the cells of interest, treat with the this compound analogue, and then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Measure the total protein concentration in the lysates.

-

Gel Electrophoresis: Separate the protein lysates based on molecular weight using SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies targeting the phosphorylated and total forms of key proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, p-mTOR, mTOR).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound and its analogues are a compelling class of natural products with a rich pharmacological profile and significant therapeutic promise. Their ability to modulate multiple signaling pathways underscores their potential for the treatment of a variety of diseases. This technical guide provides a foundational understanding of their structural features, biological activities, and the experimental approaches for their study. Continued investigation into the structure-activity relationships of a broader array of this compound derivatives is crucial for the future development of novel therapeutics based on this versatile scaffold.

Preliminary Toxicity Profile of Cepharanthine: An In-depth Technical Guide

Disclaimer: The user's original query referred to "Cepharanoline." However, extensive database searches indicate that the correct nomenclature for the compound with relevant toxicological and pharmacological data is "Cepharanthine." This document proceeds under the assumption that the intended subject of inquiry is Cepharanthine.

Introduction

Cepharanthine (CEP) is a bisbenzylisoquinoline alkaloid extracted from plants of the Stephania genus. It has a long history of clinical use in Japan for various conditions, including alopecia, leukopenia following radiation therapy, and venomous snakebites.[1][2] Despite its extended clinical application, which suggests a favorable safety profile at therapeutic doses, a comprehensive evaluation of its preclinical toxicity is essential for broader drug development and regulatory consideration. This guide provides a detailed overview of the preliminary toxicity studies on Cepharanthine, focusing on acute toxicity, cytotoxicity, and genotoxicity, along with insights into the molecular signaling pathways it modulates.

Acute and Sub-Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single high-dose exposure to a substance. For Cepharanthine, these studies have primarily focused on oral administration in rodent models.

Quantitative Data for Acute and Repeated-Dose Toxicity

The available data on the acute and repeated-dose toxicity of Cepharanthine are summarized below. It is important to note that comprehensive sub-acute and chronic toxicity studies with detailed histopathological and clinical chemistry data are not widely available in the public domain. One in silico prediction reported a Lowest Observed Adverse Effect Level (LOAEL) of 0.711, though the units and experimental context are not specified.[3]

| Parameter | Species | Route | Value | Toxic Effects Observed | Reference(s) |

| LD₅₀ | Rat | Oral | 2 g/kg | Somnolence (general depressed activity), chronic pulmonary edema, weight loss or decreased weight gain. | [4] |

| LD₅₀ | Rat | Oral | 2.554 (units not specified) | Not specified. | [3] |

| LOAEL | Not Specified | Not Specified | 0.711 (units not specified) | Not specified. | [3] |

Table 1: Summary of Acute and Repeated-Dose Toxicity Data for Cepharanthine

In Vitro Cytotoxicity

The cytotoxic potential of Cepharanthine has been evaluated across various cell lines, often in the context of its anticancer properties. These studies typically utilize assays that measure cell viability and metabolic activity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) and cytotoxic concentration (CC₅₀) are key parameters in assessing cytotoxicity. The values for Cepharanthine vary depending on the cell line and exposure duration.

| Cell Line | Assay | Exposure Time | IC₅₀ / CC₅₀ / Effect | Reference(s) |

| SNB-19 (Glioblastoma) | MTT | 24 h | Significant decrease in viability at 20 µM. | [5] |

| PC-12 + NGF (Neuronal) | MTT | 24 h | Linear decrease in viability. | [5] |

| SNB-19 and PC-12 + NGF | MTT | 72 h | Highly affected by 5 µM. | [5] |

| Cervical Cancer (CaSki) | Viability Assay | 24 h | Viability of 75.2% at 25 µM and 26.9% at 50 µM. | [4] |

| Cervical Cancer (HeLa) | Viability Assay | 24 h | Viability of 54.8% at 25 µM and 17.4% at 50 µM. | [4] |

| Cervical Cancer (C33A) | Viability Assay | 24 h | Viability of 79.8% at 25 µM and 63.0% at 50 µM. | [4] |

| Vero E6 | Antiviral Assay | Not Specified | CC₅₀ of 39.30 µM. | [6] |

| HIV-1 Infected U1 Monocytes | Antiviral Assay | Not Specified | CC₅₀ of 2.2 µg/ml. | [2] |

Table 2: Summary of In Vitro Cytotoxicity Data for Cepharanthine

Genotoxicity

Table 3: Summary of Genotoxicity Data for Cepharanthine

| Assay | System | Metabolic Activation | Result | Reference(s) |

|---|---|---|---|---|